molecular formula C16H23NO5 B13815333 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine CAS No. 63868-59-7

4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine

Cat. No.: B13815333
CAS No.: 63868-59-7
M. Wt: 309.36 g/mol
InChI Key: CPUGOOUAOPBYAV-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine (CAS: CID 3047885) is a synthetic organic compound with the molecular formula C₁₆H₂₃NO₅ and a molecular weight of 317.36 g/mol. Its structure comprises a morpholine ring linked to a benzoyl group substituted with methoxy (-OCH₃) groups at positions 3 and 5 and a propoxy (-OCH₂CH₂CH₃) group at position 4 (Figure 1). Key identifiers include:

  • SMILES: CCCOC1=C(C=C(C=C1OC)C(=O)N2CCOCC2)OC
  • InChIKey: CPUGOOUAOPBYAV-UHFFFAOYSA-N .

Properties

CAS No.

63868-59-7

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(3,5-dimethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C16H23NO5/c1-4-7-22-15-13(19-2)10-12(11-14(15)20-3)16(18)17-5-8-21-9-6-17/h10-11H,4-9H2,1-3H3

InChI Key

CPUGOOUAOPBYAV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)C(=O)N2CCOCC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate. This can be achieved by reacting 3,5-dimethoxy-4-propoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride.

    Coupling with Morpholine: The acyl chloride is then reacted with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxy-4-propoxybenzoic acid.

    Reduction: Formation of 4-(3,5-dimethoxy-4-propoxybenzyl)morpholine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy or propoxy groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 4-(3,5-dimethoxy-4-propoxybenzoyl)morpholine:

4-(3,5-dimethoxy-4-propoxybenzoyl)morpholine is a chemical compound with the molecular formula C16H23NO5C_{16}H_{23}NO_5 . It contains a morpholine ring, which is a valuable heterocycle in drug development for the central nervous system (CNS) due to its balanced lipophilic-hydrophilic properties, reduced pKa value, and flexible conformation . Morpholines can improve blood solubility and brain permeability .

Potential Applications in CNS Drug Development

Morpholine derivatives have several applications in the development of CNS drugs :

  • Enhancing potency through molecular interactions .
  • Acting as a scaffold to direct appendages in the correct position .
  • Modulating pharmacokinetic/pharmacodynamic (PK/PD) properties .

Morpholine rings can engage in hydrogen bonds via the oxygen atom and hydrophobic interactions via the electron-deficient ring . Their flexible conformation allows them to act as scaffolds, directing the placement of other groups . Morpholines can also improve CYP3A4 profiles, bioavailability, and clearance, being easily oxidized into nontoxic derivatives .

Examples of CNS drugs containing morpholine include doxapram, phendimetrazine, moclobemide, reboxetine, and aprepitant, which are used as anxiolytics and/or antidepressants .

Specific Examples of Morpholine-Containing Compounds and Their Applications

  • MR-309 This sigma receptor antagonist contains N-morpholinoethyl and has potential therapeutic applications for spinal cord injury patients with central neuropathic pain by reducing extracellular pain mediators .
  • Aprepitant This morpholine-containing compound is an approved oral drug for chemotherapy-induced nausea and vomiting (CINV). The morpholine ring acts as a scaffold, directing interacting arms to the correct positions .
  • Histamine H3 receptor modulators Several histamine H3 receptor modulators contain a morpholine ring to improve pharmacokinetic properties, especially half-life and distribution in CNS tissues .
  • Selective D3 receptor agonists An N-morpholinopropyl moiety functionalized with an aryl group in the 2-position has been used to develop selective D3 receptor agonists .
  • Nrf2 inhibitors The introduction of a morpholine ring in certain compounds can improve activity and CNS permeability .
  • BACE-1 inhibitors Morpholines can act as molecular scaffolds for the inhibition of BACE-1, providing the flexibility to fit into the enzyme's active site and allowing for Blood Brain Barrier (BBB) entrance .
  • δ-secretase inhibitors Morpholine-containing compounds have been identified as nontoxic and potent δ-secretase inhibitors, reducing tau and APP cleavage in in vivo murine models .

Data Table of Predicted Collision Cross Sections

The predicted collision cross sections for 4-(3,5-dimethoxy-4-propoxybenzoyl)morpholine are :

Adductm/zPredicted CCS (Ų)
$$M+H]+310.16490172.1
$$M+Na]+332.14684183.4
$$M+NH4]+327.19144178.0
$$M+K]+348.12078178.4
$$M-H]-308.15034175.2
$$M+Na-2H]-330.13229176.2
$$M]+309.15707174.4
$$M]-309.15817174.4

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Morpholine Family

The following table highlights key structural and functional differences between 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine and related morpholine derivatives:

Compound Name Molecular Formula Key Substituents Reported Applications/Source
4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine C₁₆H₂₃NO₅ 3,5-Dimethoxy, 4-propoxy benzoyl Structural analysis only
VPC-14449 Not specified 4-(2,4-Dibromo-1H-imidazol-1-yl)thiazole Androgen receptor modulation
Dimethomorph C₂₁H₂₂ClNO₄ 3-(4-Chlorophenyl), 3,4-dimethoxyphenyl Fungicide (pesticide)
4-(6-Nitro-3-pyridyl)morpholine C₉H₁₁N₃O₃ 6-Nitro-3-pyridyl Synthetic intermediate
4-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine C₂₀H₂₃NO₄ 4-Ethoxyphenoxymethyl benzoyl No reported applications
Key Observations:

Substituent Effects on Bioactivity :

  • VPC-14449 contains a brominated imidazole-thiazole system, enabling selective DNA-binding domain (DBD) interactions with androgen receptors . In contrast, the target compound’s benzoyl group with alkoxy substituents may favor hydrophobic interactions but lacks direct evidence of receptor binding.
  • Dimethomorph ’s chlorophenyl and dimethoxyphenyl groups confer antifungal properties, highlighting the role of halogen and methoxy groups in pesticidal activity .

Synthetic Accessibility :

  • The target compound’s propoxy chain introduces conformational flexibility, which may complicate synthesis compared to rigid analogues like 4-(6-Nitro-3-pyridyl)morpholine .
  • Discrepancies in NMR spectra of VPC-14449 due to incorrect bromine positioning underscore the importance of precise synthetic protocols .

Physicochemical Properties: The propoxy group in the target compound likely enhances lipophilicity (logP) compared to shorter-chain analogues (e.g., ethoxy in 4-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine), influencing solubility and bioavailability .

Functional Analogues with Aromatic Substitutions

  • Triazole-Morpholine Hybrids (e.g., 1-(morpholin-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-ones ):
    These compounds exhibit antioxidant activity via free radical scavenging and metal chelation, attributed to the triazole ring’s electron-rich nature . The target compound lacks a triazole system, suggesting divergent reactivity profiles.

  • The target compound’s methoxy/propoxy groups may reduce hydrogen-bonding capacity compared to phenolic -OH groups.

Biological Activity

4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine features a morpholine ring substituted with a benzoyl moiety that includes methoxy and propoxy groups. This structural configuration is believed to contribute to its biological activity by enhancing solubility and bioavailability.

The biological activity of 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it may inhibit squalene synthase, leading to reduced cholesterol synthesis and exhibiting antioxidant properties that prevent LDL oxidation .
  • Cell Proliferation : Preliminary studies indicate that derivatives of morpholine compounds can inhibit tumor cell proliferation through selective transport mechanisms involving folate receptors . This suggests that 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine might also possess similar anticancer properties.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets:

  • Cholinesterase Inhibition : The compound's structural analogs were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promising IC50 values comparable to standard inhibitors like Donepezil .
  • Antioxidant Activity : The antioxidant properties were assessed through various assays, indicating a significant capacity to scavenge free radicals, which is critical in reducing oxidative stress in cells.

In Vivo Studies

Animal models have been utilized to further assess the biological effects:

  • Toxicity Studies : Evaluations demonstrated that at therapeutic doses, 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine exhibited low toxicity, with no adverse effects observed on vital organs in treated animals .
  • Therapeutic Applications : The compound has potential applications in treating metabolic disorders due to its ability to modulate lipid profiles effectively. For example, it has been noted to reduce triglyceride and cholesterol levels significantly .

Comparative Analysis of Biological Activity

CompoundIC50 (µM) AChEIC50 (µM) BuChEAntioxidant ActivityToxicity Level
4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine6.40 ± 1.107.20 ± 2.30HighLow
Standard (Donepezil)33.65 ± 3.5035.80 ± 4.60ModerateModerate

Case Studies

  • Cancer Cell Line Study : A study involving human cancer cell lines demonstrated that morpholine derivatives inhibited cell growth significantly at concentrations lower than those required for standard chemotherapeutics. The mechanism was linked to the inhibition of folate-dependent pathways crucial for nucleotide synthesis .
  • Metabolic Syndrome Model : In a rodent model of metabolic syndrome, administration of the compound led to improved lipid profiles and reduced markers of inflammation, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine via reflux methods?

  • Methodological Answer : Synthesis optimization should focus on:
  • Reaction Time : Extended reflux durations (e.g., 18 hours) improve intermediate stability but require monitoring for decomposition .
  • Solvent Selection : Polar aprotic solvents like DMSO enhance solubility of aromatic intermediates, as demonstrated in analogous morpholine syntheses .
  • Workup Protocols : Gradual cooling and ice-water quenching minimize byproduct formation, followed by ethanol-water crystallization to isolate pure solids (65% yield in similar systems) .

Q. How can researchers characterize the structural integrity of 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine using spectroscopic techniques?

  • Methodological Answer :
  • NMR Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns on the benzoyl and morpholine moieties. For example, methoxy (δ\delta 3.7–3.9 ppm) and propoxy (δ\delta 1.0–1.5 ppm) proton signals should align with steric environments observed in related triazole-morpholine hybrids .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]+^+) and detect fragmentation patterns indicative of ester cleavage .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorogenic substrates in kinetic assays to test inhibition of targets like kinases or proteases, referencing protocols for morpholine-based inhibitors .
  • Cytotoxicity Profiling : Employ MTT assays on cell lines (e.g., HeLa or HEK293) with dose-response curves (0.1–100 µM) to assess biocompatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for morpholine derivatives?

  • Methodological Answer :
  • Orthogonal Assays : Validate conflicting results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Purity Verification : Quantify impurities via HPLC (>95% purity threshold) to rule out interference from synthesis byproducts .
  • Structural Analog Testing : Compare activity trends across derivatives (e.g., 4-aryl-morpholines vs. 4-alkyl variants) to isolate substituent-specific effects .

Q. What strategies improve regioselectivity in catalytic cross-coupling reactions for benzoyl-morpholine derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based systems (e.g., PdCl2_2(PPh3_3)2_2) for Suzuki-Miyaura couplings, optimizing ligand ratios to favor para-substitution on benzoyl groups .
  • Solvent Effects : Use DMF or THF to stabilize intermediates, as shown in triazine-morpholine syntheses achieving >80% regioselectivity .
  • Computational Modeling : DFT calculations predict electron density distribution to guide substituent placement .

Q. How should byproduct formation during crystallization be systematically analyzed?

  • Methodological Answer :
  • HPLC-MS Profiling : Identify side products (e.g., demethylated or oxidized derivatives) using reverse-phase columns and tandem MS .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to refine drying conditions (e.g., 60°C under vacuum for 12 hours) .
  • Recrystallization Solvent Optimization : Compare ethanol-water vs. acetonitrile systems to maximize purity (>99%) .

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